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Introduction

The GALA peptide is a synthetic, 30-amino acid amphipathic peptide meticulously designed to
mimic the fusogenic properties of viral proteins. Its sequence, rich in glutamic acid, alanine, and
leucine repeats (WEAALAEALAEALAEHLAEALAEALEALAA), confers a remarkable pH-
sensitive conformational flexibility.[1][2] At physiological pH, GALA exists in a soluble, random
coil state due to electrostatic repulsion between the deprotonated glutamic acid residues.[1]
However, in the acidic environment characteristic of endosomes (pH 5.0-6.5), the glutamic acid
residues become protonated, triggering a profound structural transition to an amphipathic a-
helix.[1][2][3] This conformational change is the linchpin of GALA's biological activity, enabling
it to interact with and disrupt lipid bilayers. This unique property has positioned GALA as a
powerful tool in drug and gene delivery, facilitating the endosomal escape of therapeutic
payloads into the cytoplasm.[1] This technical guide provides an in-depth exploration of the
core biophysical properties of GALA, complete with experimental methodologies and
guantitative data to aid researchers in harnessing its potential.

Biophysical Properties of GALA

The functionality of the GALA peptide is intrinsically linked to its biophysical characteristics,
which have been elucidated through a variety of experimental techniques.

pH-Dependent Secondary Structure
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The most critical biophysical property of GALA is its pH-triggered conformational change. This
transition is readily quantifiable using circular dichroism (CD) spectroscopy, which measures
the differential absorption of left and right circularly polarized light by chiral molecules like

peptides.
Predominant Helical B-Sheet
o-Helica -Shee
pH Secondary Reference
Content (%) Content (%)
Structure
7.4 Random Coil ~19 ~20 [1]
5.0 a-Helix 58 - 87 - [1]

Table 1: pH-dependent secondary structure of the GALA peptide as determined by circular
dichroism spectroscopy. The a-helical content at acidic pH can vary depending on the
experimental conditions and the presence of lipids.

Membrane Interaction and Disruption

Upon transitioning to its a-helical conformation, GALA readily inserts into lipid bilayers. This
interaction leads to membrane permeabilization and, in some cases, fusion. The efficiency of
these processes is dependent on factors such as lipid composition, peptide concentration, and
the lipid-to-peptide ratio.

The ability of GALA to disrupt membrane integrity can be quantified by monitoring the leakage
of fluorescent dyes, such as calcein, from liposomes.

Liposome Peptide:Lipid % Calcein
. ] pH Reference

Composition Molar Ratio Leakage
Significant

POPC 1:50 5.0 leakage [1]
observed
Conditions for

POPC 1:2500 5.0 [4]

pore formation
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Table 2: Representative data on GALA-induced membrane leakage. The extent of leakage is
highly dependent on the specific experimental setup.

GALA can also induce the fusion of lipid vesicles, a process that can be monitored using
fluorescence resonance energy transfer (FRET) between labeled lipids, such as NBD-PE
(donor) and Rhodamine-PE (acceptor).

Donor Acceptor Peptide:Lipid .

. ) ) pH Observation
Liposome Liposome Molar Ratio
POPC with NBD- Increase in NBD
PE/Rhodamine- Unlabeled POPC 1.6 7.4 fluorescence
PE upon mixing

Table 3: Principles of a lipid mixing assay to assess GALA's fusogenic activity. Specific
quantitative results for GALA require dedicated experimental runs.

Key Experimental Protocols
Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the GALA peptide at different pH values.

Materials:

GALA peptide stock solution (1 mg/mL in deionized water with 0.1% NH4+OH)

Phosphate buffer (5 mM phosphate, 100 mM NaF), adjusted to pH 7.0 and pH 5.0

Quartz cuvette with a 1 mm path length

Circular dichroism spectropolarimeter
Protocol:

e Prepare a 0.05 mg/mL solution of GALA peptide in the desired pH buffer (pH 7.0 or pH 5.0).
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» To study the interaction with lipids, prepare large unilamellar vesicles (LUVs) of the desired
composition (e.g., POPC) and add them to the peptide solution at a 50:1 lipid-to-peptide
molar ratio.

o Transfer the sample to the quartz cuvette.
» Acquire CD spectra from 190 to 260 nm at room temperature.
e Record 10-30 scans and average them to improve the signal-to-noise ratio.

o Subtract the spectrum of the buffer (and liposomes, if applicable) from the peptide spectrum
to obtain the final spectrum.

o Convert the measured ellipticity (in millidegrees) to mean residue ellipticity [6] (in
deg-cm?z-dmol~1).

o Analyze the spectra using deconvolution software to estimate the percentage of a-helix, (3-
sheet, and random coil structures.

Calcein Leakage Assay

Objective: To quantify the membrane-disrupting activity of the GALA peptide.

Materials:

o Large Unilamellar Vesicles (LUVs) encapsulating 80 mM calcein (e.g., composed of POPC).
o GALA peptide stock solution.

e Tris buffer (10 mM Tris, 150 mM NacCl, pH 7.4).

 Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).

e Triton X-100 (2% solution).

o Fluorometer.

Protocol:
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Prepare calcein-loaded LUVs by hydrating a lipid film with calcein solution, followed by
extrusion through polycarbonate membranes (100 nm pore size).

Remove unencapsulated calcein using size-exclusion chromatography.

Dilute the calcein-loaded LUVs in the Tris buffer to a final lipid concentration of approximately
30 pM in the wells of a 96-well plate.

Add the GALA peptide to the LUV suspension at the desired peptide-to-lipid ratio.
To initiate leakage, acidify the medium to pH 5.0 by adding the acidic buffer.

Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm
and an emission wavelength of 515 nm. The fluorescence is initially quenched at high
concentrations inside the liposomes and increases upon leakage and dilution in the external
medium.

After the desired incubation time (e.g., 1 hour), add Triton X-100 to a final concentration of
0.1% to lyse all vesicles and measure the maximum fluorescence (F_max).

The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100,
where F_t is the fluorescence at a given time, and F_O is the initial fluorescence.

Lipid Mixing Assay (FRET-based)

Objective: To assess the ability of the GALA peptide to induce membrane fusion.

Materials:

Labeled LUVs containing 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor).
Unlabeled LUVs of the same lipid composition.

GALA peptide stock solution.

HEPES buffer (10 mM HEPES, 100 mM NacCl, 0.1 mM EDTA, pH 7.4).

Acidic buffer (e.qg., citrate or acetate buffer, pH 5.0).
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Fluorometer.

Protocol:

Prepare labeled and unlabeled LUVs by extrusion.

In a fluorometer cuvette, mix the labeled and unlabeled LUVs at a molar ratio of 1:6
(labeled:unlabeled) to a total lipid concentration of 70 uM in the HEPES buffer.

Add the GALA peptide to the vesicle mixture.

Record the baseline fluorescence of NBD by exciting at 465 nm and measuring the emission
at 530 nm.

Initiate fusion by adding the acidic buffer to lower the pH to 5.0.

Monitor the increase in NBD fluorescence over time. As fusion occurs, the FRET pair is
diluted in the larger membrane area, leading to a decrease in FRET efficiency and a
subsequent increase in the donor (NBD) fluorescence.

The results are typically expressed as the percentage of maximum fluorescence increase,
which can be determined by disrupting the vesicles with a detergent.

Visualizations
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Caption: pH-triggered conformational change and endosomal escape mechanism of the GALA

peptide.
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Experimental Workflow: Peptide-Liposome Interaction
Studies
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Caption: A generalized workflow for investigating the biophysical properties of GALA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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